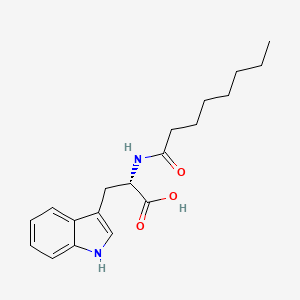

N-Octanoyl-L-tryptophan

Description

Properties

CAS No. |

21394-02-5 |

|---|---|

Molecular Formula |

C19H26N2O3 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(octanoylamino)propanoic acid |

InChI |

InChI=1S/C19H26N2O3/c1-2-3-4-5-6-11-18(22)21-17(19(23)24)12-14-13-20-16-10-8-7-9-15(14)16/h7-10,13,17,20H,2-6,11-12H2,1H3,(H,21,22)(H,23,24)/t17-/m0/s1 |

InChI Key |

RQUMERZGMVCZSD-KRWDZBQOSA-N |

Isomeric SMILES |

CCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

CCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct N-Acylation Using Octanoyl Chloride

The most straightforward method for synthesizing N-octanoyl-L-tryptophan involves direct acylation of L-tryptophan’s α-amino group with octanoyl chloride. This approach, adapted from surfactant synthesis protocols, proceeds via nucleophilic attack of the amino group on the acyl chloride. Key steps include:

- Protection of the Carboxyl Group : L-Tryptophan’s carboxylic acid is typically protected as a methyl ester using SOCl₂/MeOH, preventing unwanted side reactions during acylation.

- Acylation Reaction : The protected tryptophan methyl ester reacts with octanoyl chloride in the presence of a base (e.g., NaOH or Cs₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

- Deprotection : The methyl ester is hydrolyzed using LiOH or HCl to yield the free carboxylic acid.

Example Protocol :

- Reagents : L-Tryptophan methyl ester (1 eq), octanoyl chloride (1.2 eq), NaOH (2 eq), DMSO, 40°C, 4 hours.

- Yield : >90% conversion reported for analogous N-acylations.

Advantages : Simplicity and scalability.

Challenges : Competing acylation at the indole nitrogen, mitigated by steric hindrance or temporary protection of the indole group.

Mixed Anhydride Method via N-Carboxyanhydrides (NCAs)

N-Carboxyanhydride (NCA)-mediated acylation, demonstrated for valine and peptides, offers a controlled pathway for fatty acylation. Tryptophan-NCA reacts with octanoic acid to form a mixed anhydride intermediate, facilitating acyl transfer:

$$

\text{Tryptophan-NCA} + \text{Octanoic acid} \rightarrow \text{Mixed anhydride} \rightarrow \text{this compound}

$$

Key Steps :

- NCA Synthesis : L-Tryptophan is converted to its NCA using phosgene or triphosgene.

- Acylation : The NCA reacts with octanoic acid at pH 8.5, leveraging the nucleophilicity of the carboxylate ion.

- Purification : Chromatography or recrystallization isolates the product.

Reaction Conditions :

- Solvent : Aqueous buffer with methanol or ethanol.

- Yield : ~75% (extrapolated from valine-NCA reactions).

Advantages : High regioselectivity and compatibility with aqueous conditions.

Challenges : NCAs are moisture-sensitive, requiring anhydrous synthesis conditions.

Stepwise Protection and Acylation

Multi-step protocols, common in peptide chemistry, enhance selectivity for complex derivatives. A representative sequence from patent literature involves:

- Esterification : L-Tryptophan’s carboxyl group is protected as a methyl ester.

- Boc Protection : The α-amino group is shielded with tert-butoxycarbonyl (Boc) anhydride.

- Acylation : Octanoyl chloride is introduced under basic conditions (e.g., Cs₂CO₃ in THF).

- Global Deprotection : Boc and methyl ester groups are removed via acid hydrolysis (HCl) and saponification (LiOH).

Example Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | SOCl₂/MeOH, reflux | 95% |

| Boc Protection | Boc₂O, NaOH, dioxane | 85% |

| Acylation | Octanoyl chloride, Cs₂CO₃, THF | 78% |

| Deprotection | 3M HCl/CPME, LiOH | 89% |

| Overall Yield | 50% |

Advantages : High purity and control over side reactions.

Challenges : Labor-intensive and lower overall yield due to multiple steps.

Enzymatic and Biotechnological Approaches

While chemical methods dominate, emerging biotechnological strategies show promise. For example, acyltransferases or lipases can catalyze regioselective acylation under mild conditions. However, these methods are less documented for this compound and require further optimization.

Comparative Analysis of Methods

The table below synthesizes key data from diverse sources:

Purification and Characterization

Purification typically involves:

Chemical Reactions Analysis

Types of Reactions: N-Octanoyl-L-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The carbonyl group in the octanoyl chain can be reduced to form alcohol derivatives.

Substitution: The indole nitrogen can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted indole derivatives.

Scientific Research Applications

N-Octanoyl-L-tryptophan has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its role in modulating biological processes, including enzyme activity and cell signaling.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or bioactivity

Mechanism of Action

The mechanism of action of N-Octanoyl-L-tryptophan involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Properties of Tryptophan Derivatives

| Compound | CAS Number | Molecular Weight (g/mol) | Key Impurities | Regulatory Standard (EP/USP) |

|---|---|---|---|---|

| N-Acetyltryptophan | 54-12-6 | ~237.3 | Tryptophan (Imp. A) | EP |

| 5-Hydroxy-tryptophan | 4350-09-8 | ~220.2 | Not specified | EP (Imp. D) |

| N-Acetyltyrosine | N/A | ~223.2 | N/A | EP/USP |

Key Observations :

- N-Acetyltryptophan is acetylated at the amino group, enhancing stability compared to free tryptophan. Its primary impurity, tryptophan (Imp. A), arises from incomplete acetylation during synthesis .

- 5-Hydroxy-tryptophan differs by a hydroxyl group at the indole ring’s 5-position, altering its metabolic activity and solubility. It is classified as an impurity (Imp. D) in the European Pharmacopoeia (EP) .

Regulatory and Analytical Considerations

- Acceptance Criteria : For N-Acetyltryptophan, the EP mandates strict control of tryptophan (Imp. A) at levels ≤0.5% . Unspecified impurities in related compounds (e.g., 5-Hydroxy-tryptophan) are controlled at ≤0.1% per general pharmacopeial guidelines .

- Detection Methods : HPLC-UV is commonly employed for quantifying impurities in these compounds, with retention time matching and spiking studies ensuring specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.